5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole
Overview
Description
5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of bromine, nitro, and tetrahydropyranyl groups attached to the pyrazole ring, which can impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazole Ring: This can be achieved by the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Bromine and Nitro Groups: Bromination and nitration reactions can be performed using bromine and nitric acid, respectively, under controlled conditions to ensure selective substitution.
Attachment of the Tetrahydropyranyl Group: This step often involves the protection of hydroxyl groups using dihydropyran in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Pyrazoles: Formed by nucleophilic substitution of the bromine atom.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigated for potential antimicrobial, antifungal, and anti-inflammatory properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.
Industry
Material Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro and bromine groups can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1H-pyrazole: Lacks the bromine and tetrahydropyranyl groups.
5-Bromo-1H-pyrazole: Lacks the nitro and tetrahydropyranyl groups.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole: Lacks the bromine and nitro groups.
Uniqueness
5-Bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is unique due to the combination of bromine, nitro, and tetrahydropyranyl groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5-bromo-4-nitro-1-(oxan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O3/c9-8-6(12(13)14)5-10-11(8)7-3-1-2-4-15-7/h5,7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGFJFNRBLOXGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=C(C=N2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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